molecular formula C4H11NO B041753 (R)-3-aminobutan-1-ol CAS No. 61477-40-5

(R)-3-aminobutan-1-ol

Cat. No. B041753
CAS RN: 61477-40-5
M. Wt: 89.14 g/mol
InChI Key: AGMZSYQMSHMXLT-SCSAIBSYSA-N
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Description

Synthesis Analysis

The asymmetric synthesis of (R)-3-aminobutan-1-ol derivatives has been explored through various methods. Notable among these is the enantioselective synthesis which utilizes chiral catalysts or auxiliaries to achieve high enantiomeric excesses. For instance, operationally convenient methods for the synthesis of (R)- and (S)-3-amino-4,4,4-trifluorobutanoic acid demonstrate the versatility of asymmetric synthesis strategies in producing chiral amines (Soloshonok, Ohkura, & Yasumoto, 2006).

Molecular Structure Analysis

The molecular structure of (R)-3-aminobutan-1-ol and its derivatives has been elucidated through various spectroscopic techniques, including NMR and X-ray crystallography. Studies on oligomers of (R)-3-hydroxybutanoic acid provide insights into the conformational behavior of these molecules in solution, highlighting the significance of stereochemistry in their structural analysis (Li, Uzawa, & Doi, 1998).

Chemical Reactions and Properties

(R)-3-Aminobutan-1-ol undergoes a variety of chemical reactions, leveraging its amino and hydroxyl functional groups. These include its involvement in the formation of amides, esters, and other derivatives that are crucial in synthesizing more complex molecules. The chemoenzymatic synthesis of related amino acids showcases the chemical versatility and reactivity of (R)-3-aminobutan-1-ol derivatives (Andruszkiewicz, Barrett, & Silverman, 1990).

Physical Properties Analysis

The physical properties of (R)-3-aminobutan-1-ol, such as solubility, melting point, and boiling point, are influenced by its molecular structure. These properties are crucial for its handling and application in chemical syntheses. The study of oligomers of (R)-3-hydroxybutanoic acid in solutions by NMR spectroscopy offers valuable data on the physical behavior of these compounds in various solvents (Li, Uzawa, & Doi, 1998).

Chemical Properties Analysis

The chemical properties of (R)-3-aminobutan-1-ol, including acidity, basicity, and reactivity towards other chemical entities, are central to its utility in synthetic chemistry. The synthesis and structural studies of water-soluble derivatives of (R)-3-aminobutan-1-ol illustrate the compound's reactivity and its potential for creating biologically relevant materials (Arkin, Rydz, Adamus, & Kowalczuk, 2001).

Scientific Research Applications

Synthesis of Dolutegravir Sodium

  • Scientific Field : Pharmaceutical Chemistry

Enzymatic Process for Preparation of ®-3-aminobutan-1-ol

  • Scientific Field : Biochemistry
  • Application Summary : “®-3-aminobutan-1-ol” can be prepared enzymatically, which is useful in the preparation of Dolutegravir . This process is more economical and eliminates the use of expensive catalysts .
  • Methods of Application : The process involves treating 4-hydroxybutan-2-one with a transaminase enzyme . The reaction conditions adopted in this process are mild and suitable for industrial applications .
  • Results or Outcomes : This method is highly economical and eliminates the use of expensive catalysts. Moreover, the reaction conditions adopted in this process are mild and suitable for industrial applications . This process has been studied on a large scale (up to 30 Kg) and the yields obtained are quite good .

Preparation of Enantiomerically Pure ®-3-aminobutan-1-ol

  • Scientific Field : Biochemistry
  • Application Summary : The preparation of enantiomerically pure ®-3-aminobutan-1-ol by treating 4-hydroxybutan-2-one with a transaminase enzyme . This process is useful in the preparation of dolutegravir or its salt thereof .
  • Methods of Application : The process involves treating 4-hydroxybutan-2-one with R-selective transaminase enzyme in the presence of an amino donor . The R-selective transaminase enzyme can be ATA-415, ATA -301, Evo- 1.2.126, Evo - 1.2.131, Evo-1.2.134, Evo-1.2.135, Evo-1.2.137, ECS-ATA-05, ECS-ATA-02, ECS-ATA-07, ECS-ATA-134 and their mixtures .
  • Results or Outcomes : This process provides a method for the preparation of enantiomerically pure ®-3-aminobutan-1-ol, which is useful in the preparation of dolutegravir or its salt thereof .

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, handling precautions, etc.


Future Directions

This involves identifying areas of further research, potential applications, and improvements in synthesis or use.


Relevant Papers
Analyzing relevant papers involves a thorough literature review to understand current knowledge and identify gaps in the research.


properties

IUPAC Name

(3R)-3-aminobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-4(5)2-3-6/h4,6H,2-3,5H2,1H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMZSYQMSHMXLT-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432476
Record name (R)-3-aminobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-aminobutan-1-ol

CAS RN

61477-40-5
Record name (3R)-3-Amino-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61477-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-3-aminobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-3-aminobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.168.075
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
X Gao, X Zhang, N Zhu, Y Mou, H Zhang, X Liu… - Applied microbiology …, 2020 - Springer
(R)-Selective ω-transaminase (ω-TA) is a key enzyme for the asymmetric reductive amination of carbonyl compounds to produce chiral amines which are essential parts of many …
Number of citations: 9 link.springer.com
L Ducrot, M Bennett, AA Caparco, JA Champion… - Frontiers in …, 2021 - frontiersin.org
Small optically active molecules, and more particularly short-chain chiral amines, are key compounds in the chemical industry and precursors of various pharmaceuticals. Their chemo-…
Number of citations: 7 www.frontiersin.org
E Schreiner, F Richter, S Nerdinger - Synthesis of Heterocycles in …, 2016 - Springer
Within the last decade, a new class of anti-HIV drugs, the so-called integrase inhibitors featuring a novel mode of action, became available as an additional treatment option. The design …
Number of citations: 26 link.springer.com
L Wang, D Zhang, Z Luo, J Feng, W Liao, J Li… - Tetrahedron Letters, 2022 - Elsevier
A gram-scale stereoselective synthesis of next generation of Trk Inhibitor LOXO-195 is reported. Starting from two commercially available and cheap building blocks, LOXO-195 is …
Number of citations: 2 www.sciencedirect.com
K Srinivasachary, D Subbareddy, C Ramadas… - Russian Journal of …, 2022 - Springer
An efficient, cost effective and commercially viable synthesis of dolutegravir sodium has been developed from commercially available methyl 4-methoxy-3-oxobutanote through 1-(2,2-…
Number of citations: 3 link.springer.com
RE Ziegler, BK Desai, JA Jee, BF Gupton… - Angewandte …, 2018 - Wiley Online Library
Dolutegravir (DTG), an important active pharmaceutical ingredient (API) used in combination therapy for the treatment of HIV, has been synthesized in continuous flow. By adapting the …
Number of citations: 92 onlinelibrary.wiley.com
BP Fauber, O Rene, Y Deng, J DeVoss… - Journal of Medicinal …, 2015 - ACS Publications
Retinoic acid receptor-related orphan receptor C (RORc, RORγ, or NR1F3) is a nuclear receptor that plays a major role in the production of interleukin (IL)-17. Considerable efforts have …
Number of citations: 58 pubs.acs.org
SB Morton, LD Finger, R van der Sluijs… - Journal of the …, 2022 - ACS Publications
DNA interstrand cross-links (ICLs) prevent DNA replication and transcription and can lead to potentially lethal events, such as cancer or bone marrow failure. ICLs are typically repaired …
Number of citations: 2 pubs.acs.org
J Kong, H Xia, R He, H Chen, Y Yu - Molecules, 2021 - mdpi.com
A novel approach for synthesizing the key dolutegravir intermediate is described via MgBr 2 -promoted intramolecular cyclization. Condensation of commercially available methyl oxalyl …
Number of citations: 4 www.mdpi.com
VV Viktorova, EV Steparuk, DL Obydennov… - Molecules, 2023 - mdpi.com
This work describes the synthesis of 3-hydroxy-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,8-diones, their tautomerism, and reactivity towards binucleophiles. These molecules are novel and …
Number of citations: 1 www.mdpi.com

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